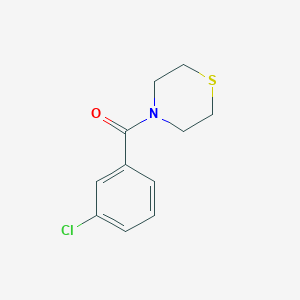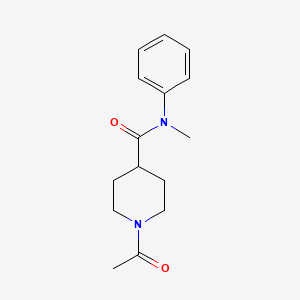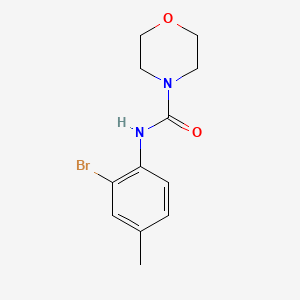
N,5-dimethyl-N-phenylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5-dimethyl-N-phenylthiophene-2-carboxamide, also known as DPT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DPT belongs to the class of compounds known as thieno[3,2-b]thiophenes, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of N,5-dimethyl-N-phenylthiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. N,5-dimethyl-N-phenylthiophene-2-carboxamide has been shown to inhibit the activity of protein kinase B (AKT), which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
N,5-dimethyl-N-phenylthiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N,5-dimethyl-N-phenylthiophene-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. N,5-dimethyl-N-phenylthiophene-2-carboxamide has also been shown to reduce the production of reactive oxygen species (ROS), which can cause damage to cells and contribute to the development of diseases such as cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,5-dimethyl-N-phenylthiophene-2-carboxamide in scientific research is its high purity and stability, which allows for accurate and reproducible experiments. However, one limitation of using N,5-dimethyl-N-phenylthiophene-2-carboxamide is its relatively high cost compared to other compounds used in research.
Zukünftige Richtungen
There are several potential future directions for research on N,5-dimethyl-N-phenylthiophene-2-carboxamide. One area of interest is the development of N,5-dimethyl-N-phenylthiophene-2-carboxamide analogs with improved therapeutic properties. Another potential direction is the investigation of the use of N,5-dimethyl-N-phenylthiophene-2-carboxamide in combination with other drugs or therapies, in order to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of N,5-dimethyl-N-phenylthiophene-2-carboxamide and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of N,5-dimethyl-N-phenylthiophene-2-carboxamide involves the reaction of 2-aminothiophene with N,N-dimethylformamide dimethyl acetal, followed by the addition of phenyl isocyanate. This method has been reported to yield N,5-dimethyl-N-phenylthiophene-2-carboxamide in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
N,5-dimethyl-N-phenylthiophene-2-carboxamide has been the subject of several scientific studies due to its potential therapeutic properties. One of the main areas of research has been in the field of cancer treatment, where N,5-dimethyl-N-phenylthiophene-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro. Other studies have investigated the potential use of N,5-dimethyl-N-phenylthiophene-2-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N,5-dimethyl-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-10-8-9-12(16-10)13(15)14(2)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCMEOFNKFSUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-phenylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)
![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)




![3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)


